molecular formula C25H34N2O2 B449981 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide

Katalognummer: B449981
Molekulargewicht: 394.5g/mol
InChI-Schlüssel: LUUACYBTKIXTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-1,3-propanediylbis(4-tert-butylbenzamide) is a chemical compound with the molecular formula C25H34N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two tert-butylbenzamide groups connected by a 1,3-propanediyl linker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) typically involves the reaction of 4-tert-butylbenzoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-1,3-propanediylbis(4-tert-butylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N,N’-1,3-propanediylbis(4-tert-butylbenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N,N’-1,3-propanediylbis(4-tert-butylbenzamide) can be compared with other similar compounds such as:

  • N,N’-1,3-propanediylbis(4-methylbenzamide)
  • N,N’-1,3-propanediylbis(4-ethylbenzamide)

Uniqueness: The presence of tert-butyl groups in N,N’-1,3-propanediylbis(4-tert-butylbenzamide) imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C25H34N2O2

Molekulargewicht

394.5g/mol

IUPAC-Name

4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]propyl]benzamide

InChI

InChI=1S/C25H34N2O2/c1-24(2,3)20-12-8-18(9-13-20)22(28)26-16-7-17-27-23(29)19-10-14-21(15-11-19)25(4,5)6/h8-15H,7,16-17H2,1-6H3,(H,26,28)(H,27,29)

InChI-Schlüssel

LUUACYBTKIXTRU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.